6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound classified as an indole derivative. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its anti-cancer properties. The compound is identified by its CAS number 128487-03-6 and is of interest for various scientific applications, including chemistry, biology, and medicine.
The compound can be sourced from chemical suppliers specializing in research chemicals. Benchchem provides detailed product information and availability for 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one.
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one belongs to the class of pyridoindoles, which are characterized by their fused ring systems containing nitrogen atoms. This classification highlights its structural complexity and potential for diverse biological interactions.
The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base. Following this step, cyclization occurs using an acid catalyst to form the desired pyridoindole structure.
The synthesis process can be optimized for yield and purity through careful control of reaction conditions such as temperature and time. Industrial production may utilize continuous flow reactors to enhance efficiency and maintain consistent quality across batches.
The molecular structure of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one features a tetrahydro-pyridoindole framework with a fluorine substituent at the sixth position. The presence of the fluorine atom significantly influences the compound's lipophilicity and metabolic stability.
Key structural data includes:
This data underscores the compound's potential for interaction with biological targets due to its unique structural attributes.
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one involves interactions with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to these targets, potentially leading to significant biological effects such as inhibition of tumor cell proliferation. The pathways may involve modulation of enzyme activity or receptor interactions that are crucial in cancer biology and other therapeutic areas .
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is typically described as a solid at room temperature with specific melting points depending on purity.
Key chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has several scientific uses:
Additionally, it finds applications in the development of pharmaceuticals and agrochemicals due to its diverse biological activities and pharmacological properties .
The 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (γ-carboline) represents a structurally distinct chemotype in cystic fibrosis transmembrane conductance regulator (CFTR) potentiator development. This core structure was identified through a high-throughput screening (HTS) campaign of 11,334 diverse small molecules designed to maximize chemical diversity while excluding compounds with suboptimal druglike properties or pan-assay interference (PAINS) motifs [1]. Primary hits featuring this scaffold (designated Hit-7 (1), Hit-8 (2), and Hit-9 (3)) demonstrated significant potentiation of F508del-CFTR in Fischer rat thyroid (FRT) cells, with activity comparable to the clinical potentiator VX-770 [1].
Structure-activity relationship (SAR) studies revealed that modifications at three regions critically influence potency:
Table 1: Key Structural Regions and SAR Insights of the γ-Carboline Core
Region | Function | Optimal Modification |
---|---|---|
N2-Acylation (A) | Binds interfacial pockets in CFTR | Pyrazolyl carboxylic acid derivatives |
Phenyl ring (B) | Modulates membrane partitioning | 8-Methoxy substitution |
Piperidine (C) | Influences conformational stability | Enantiomerically pure saturated ring |
The lead compound 39 (enantiomerically pure derivative) emerged with nanomolar potency, improved metabolic stability, and oral bioavailability. Notably, its pharmacokinetic profile showed detectable lung distribution in rats—a critical attribute for targeting CF lung pathology [1].
The γ-carboline potentiators exhibit dual efficacy against two major CFTR mutants:
In FRT cells expressing F508del-CFTR, compound 39 achieved >50% rescue of wild-type (WT) chloride conductance after low-temperature correction of trafficking. For G551D-CFTR—which retains surface expression but exhibits minimal channel activity—39 restored chloride efflux to ~30% of WT-CFTR function [1]. Secondary validation in human bronchial epithelial (HBE) cells confirmed dose-dependent potentiation, with efficacy surpassing early-generation hits. Electrophysiology (short-circuit current) assays demonstrated that 39 synergizes with cAMP elevation to maximally activate CFTR channels, reversible by CFTR inhibitor-172 [1].
Table 2: Efficacy of Lead γ-Carboline (39) in CFTR Mutant Rescue
Mutation | Defect Class | Efficacy vs. VX-770 | Key Assay System |
---|---|---|---|
F508del-CFTR | II/III (Trafficking/Gating) | Comparable | FRT cells (HS-YFP quenching) |
G551D-CFTR | III (Gating) | ~80% of VX-770 | Primary HBE cells (Isc) |
Compared to clinically approved potentiators like ivacaftor (VX-770), the γ-carboline class exhibits distinct pharmacological advantages:
Table 3: Comparative Analysis of CFTR Potentiators
Parameter | γ-Carboline (39) | VX-770 (Ivacaftor) | GLPG1837 |
---|---|---|---|
Chemical Class | Tetrahydro-γ-carboline | Quinolinone | Thienopyran |
G551D Efficacy | ~30% WT activity | ~40% WT activity | ~50% WT activity |
F508del Rescue | Moderate (with correctors) | Weak | Moderate |
Binding Mechanism | Allosteric (open-state) | Allosteric (open-state) | Allosteric (open-state) |
Lung Bioavailability | Detectable (rat) | High | Moderate |
Critically, γ-carbolines circumvent the in vitro observation that chronic VX-770 exposure reduces membrane stability of corrected ΔF508-CFTR. This positions them as promising candidates for triple-combination therapies [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1